molecular formula C8H11N3O2 B14123243 N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide

N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide

Katalognummer: B14123243
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: SAEMXOONDDYPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide is a heterocyclic compound with a pyridine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide typically involves the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide with hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the N’-hydroxy derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide: The parent compound without the N’-hydroxy group.

    N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide: A similar compound with different substituents on the pyridine ring.

Uniqueness

N’-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide is unique due to the presence of both the N’-hydroxy group and the 4,6-dimethyl substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide

InChI

InChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12)

InChI-Schlüssel

SAEMXOONDDYPKB-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=C(C(=O)N1)/C(=N\O)/N)C

Kanonische SMILES

CC1=CC(=C(C(=O)N1)C(=NO)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.